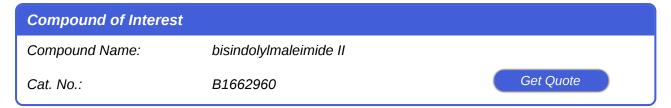


Application Notes and Protocols for Bisindolylmaleimide II in In Vitro Kinase Assays

Author: BenchChem Technical Support Team. Date: December 2025



For Researchers, Scientists, and Drug Development Professionals

Introduction

BisindolyImaleimide II is a potent inhibitor of Protein Kinase C (PKC) and other kinases, making it a valuable tool in signal transduction research and drug discovery. It acts as an ATP-competitive inhibitor, binding to the ATP-binding site of the kinase domain.[1] Understanding its inhibitory profile and having a robust protocol for its use in in vitro kinase assays is crucial for accurate and reproducible results. These application notes provide detailed protocols and supporting data for the use of **bisindolyImaleimide II** in in vitro kinase assays, primarily focusing on its effects on Protein Kinase C (PKC).

Data Presentation

The inhibitory activity of bisindolylmaleimide and its analogs is dependent on the specific kinase and the concentration of ATP in the assay. The following table summarizes the IC50 values for related bisindolylmaleimide compounds against various kinases at different ATP concentrations.



Compound	Kinase Target	IC50 (nM) at 50 μM ATP	IC50 (nM) at 5 mM ATP
GF109203X	ΡΚCα	8	310
ΡΚCε	12	170	
RSK1	610	-	
RSK2	310	7400	_
RSK3	120	-	_
Ro31-8220	ΡΚCα	4	150
ΡΚCε	8	140	
RSK1	200	-	_
RSK2	36	930	_
RSK3	5	-	_
Bisindolylmaleimide I	GSK-3 (in cell lysates)	360	-
Bisindolylmaleimide IX	GSK-3 (in cell lysates)	6.8	-

Data compiled from multiple sources.[1][2][3]

Experimental Protocols

This section provides a detailed protocol for a radiometric in vitro Protein Kinase C (PKC) assay using $[y^{-32}P]$ ATP to measure the inhibitory effect of **bisindolylmaleimide II**.

Materials and Reagents

- Enzyme: Recombinant active Protein Kinase C (PKC) isoform (e.g., PKCα, PKCβ, or PKCγ).
- Substrate: A specific PKC substrate peptide such as QKRPSQRSKYL or CREBtide (KRREILSRRPSYR).[4][5]
- Inhibitor: BisindolyImaleimide II, dissolved in DMSO to a stock concentration of 10 mM.



- Radioisotope: [y-32P]ATP (specific activity ~3000 Ci/mmol).
- Kinase Assay Buffer (1X): 20 mM HEPES pH 7.4, 10 mM MgCl2, 1 mM CaCl2, 1 mM DTT.
- Lipid Activator: A mixture of phosphatidylserine (PS) and diacylglycerol (DAG). Prepare a 10X stock of 1 mg/mL PS and 0.2 mg/mL DAG in a buffer containing 10 mM HEPES pH 7.4 and 0.3% Triton X-100.[6] Sonicate on ice before use.[4]
- ATP Solution: 10 mM cold ATP stock solution.
- Stop Solution: 75 mM phosphoric acid.
- P81 Phosphocellulose Paper: Cut into squares.
- Scintillation Fluid.
- Microcentrifuge tubes.
- Incubator or water bath at 30°C.
- Scintillation counter.

Experimental Procedure

- Prepare Reagents: Thaw all reagents and keep them on ice. Prepare serial dilutions of
 bisindolylmaleimide II in DMSO, and then dilute further in the kinase assay buffer to the
 desired final concentrations. The final DMSO concentration in the assay should not exceed
 1%.
- Assay Setup: In a microcentrifuge tube, prepare the following reaction mixture on ice. The volumes can be scaled as needed.



Component	Volume	Final Concentration
Kinase Assay Buffer (1X)	Variable	-
Substrate Peptide (1 mg/mL stock)	5 μL	100 μg/mL
Lipid Activator (10X stock)	2.5 μL	1X
Bisindolylmaleimide II (or vehicle control)	2.5 μL	Desired concentration
Recombinant PKC Enzyme (e.g., 25-100 ng)	5 μL	Variable
Total Volume before ATP	20 μL	

- Pre-incubation: Gently mix the components and pre-incubate the reaction mixture at 30°C for 5 minutes.
- Initiate Kinase Reaction: Prepare the ATP reaction mix by diluting [γ -32P]ATP with cold ATP in the kinase assay buffer to a final concentration of 100 μ M. To start the kinase reaction, add 5 μ L of the ATP reaction mix to each tube.[4]
- Incubation: Incubate the reaction tubes at 30°C for 10-20 minutes. The optimal incubation time should be determined empirically to ensure the reaction is in the linear range.[4]
- Stop the Reaction: Terminate the reaction by spotting 20 μL of the reaction mixture onto a labeled P81 phosphocellulose paper square.[4]
- Washing:
 - Allow the liquid to absorb into the paper for about 30 seconds.
 - Wash the P81 papers three to four times for 5 minutes each in a beaker containing 0.75% phosphoric acid (approximately 10 mL per paper).[4]
 - Perform a final wash with acetone for 2 minutes to dry the papers.
- Quantification:



- Place the dried P81 paper into a scintillation vial.
- Add 5 mL of scintillation fluid.
- Measure the incorporated radioactivity using a scintillation counter.
- Data Analysis:
 - Subtract the counts from a "no enzyme" control to determine the background.
 - Calculate the percentage of kinase inhibition for each concentration of bisindolylmaleimide II relative to the vehicle control (0% inhibition).
 - Plot the percentage of inhibition against the logarithm of the inhibitor concentration and fit the data to a sigmoidal dose-response curve to determine the IC50 value.

Visualizations Experimental Workflow

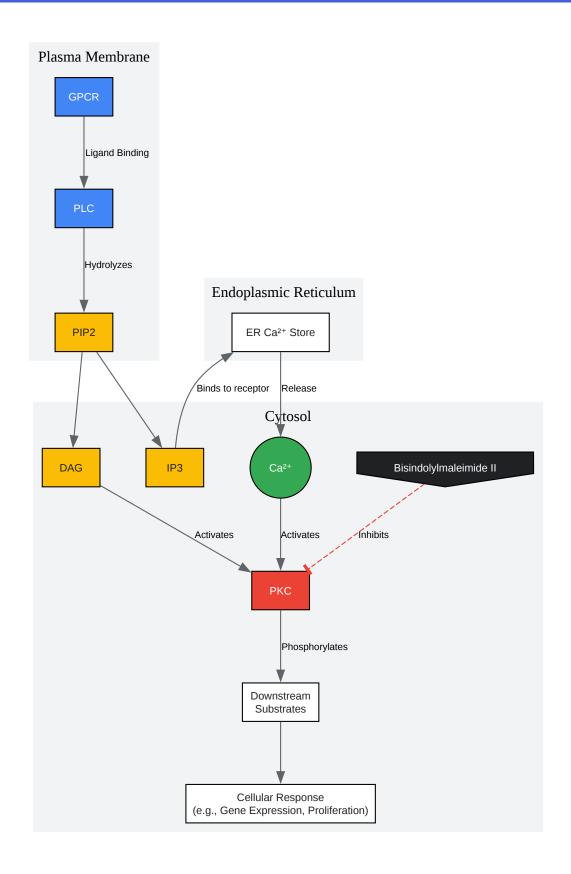


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Caption: Workflow for the in vitro kinase assay with bisindolylmaleimide II.

Protein Kinase C (PKC) Signaling Pathway





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Caption: Simplified Protein Kinase C (PKC) signaling pathway and the inhibitory action of **Bisindolylmaleimide II**.

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